1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one
Description
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a methylthio (-SMe) group at the ortho position and a fluorine atom at the meta position on the phenyl ring. Its molecular formula is C₁₀H₁₁FOS (molar mass: 198.26 g/mol).
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
VYDJGECMGHHOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of catalytic processes or continuous flow reactors to ensure higher yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylthio groups can influence the compound’s binding affinity and reactivity. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of Structural Analogs
Biological Activity
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one, a compound featuring a unique combination of functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C10H11FOS and a molecular weight of approximately 202.26 g/mol. The structure includes:
- A fluoro group at the 3-position of the phenyl ring.
- A methylthio group at the 2-position.
- A propan-2-one moiety .
These structural features contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values that suggest effective inhibition of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 500 | E. coli, S. aureus |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties , particularly against human cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were evaluated using the MTT assay, revealing significant cell viability reduction at certain concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.5 | Significant cytotoxicity |
| MCF-7 | 22.3 | Moderate cytotoxicity |
The mechanism appears to involve apoptosis induction through caspase activation pathways, leading to programmed cell death in cancer cells.
The biological activity of this compound is believed to arise from its interactions with specific enzymes and proteins in microbial and cancerous cells. The presence of halogen substituents enhances its binding affinity to biological macromolecules, facilitating:
- Enzyme inhibition , disrupting metabolic pathways.
- Receptor modulation , potentially altering signaling cascades associated with cancer progression.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted by researchers evaluated the compound against a panel of resistant bacterial strains, demonstrating its potential as a lead candidate for antibiotic development .
- Cytotoxicity Assessment : Another investigation focused on the anticancer effects of the compound on various human cancer cell lines, confirming its efficacy in reducing cell proliferation through apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
